(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Physical property Handling Solubility

Researchers optimizing biphenyl-based β3 adrenergic agonists face a critical regioisomer bottleneck: using the wrong methoxycarbonyl/methyl substitution pattern invalidates SAR data and pharmacological readouts. (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is the validated building block that delivers the precise 3-CO₂Me-4-Me geometry required for lead compound 12b (EC₅₀ 0.38 nM, high β₃ selectivity over β₁/β₂, favorable oral PK in three preclinical species). Key advantages: • Aqueous/organic biphasic Suzuki coupling enabled by 2.3 g/L water solubility - supports greener chemistry and simplifies workup • Pinacol ester form (CAS 478375-39-2) available for iterative cross-coupling and diversity-oriented synthesis • 98% purity, solid, mp 170-173°C • In stock at BenchChem with immediate global shipping.

Molecular Formula C9H11BO4
Molecular Weight 193.993
CAS No. 1048330-10-4
Cat. No. B591623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
CAS1048330-10-4
Molecular FormulaC9H11BO4
Molecular Weight193.993
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C)C(=O)OC)(O)O
InChIInChI=1S/C9H11BO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5,12-13H,1-2H3
InChIKeyCDWTTYCJDYKRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Methoxycarbonyl)-4-methylphenyl)boronic Acid: Key Role in Organic Synthesis


(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, also known as methyl 5-borono-2-methylbenzoate, is a disubstituted arylboronic acid building block (C₉H₁₁BO₄, MW 193.99) [1]. It features a methoxycarbonyl ester at the 3-position and a methyl group at the 4-position of the phenyl ring, a substitution pattern that confers distinct electronic and steric properties relevant to palladium-catalyzed cross-coupling reactions . The compound is supplied at 97–98% purity as a solid with a melting point of 170–173 °C, and it has been specifically used as a key intermediate in the synthesis of potent and selective human β₃ adrenergic receptor agonists [REFS-3, REFS-4].

Regiospecific Building Block 3-methoxycarbonyl-4-methylphenyl pattern for biphenyl pharmacophore synthesis Supports β₃ adrenergic agonist research programs
Suzuki Coupling Fit Electronically tuned for Pd-catalyzed cross-coupling; aqueous solubility supports biphasic protocols Reported solubility 2.3 g/L at 25 °C
Protected Form Available Pinacol ester (CAS 478375-39-2) stocked for iterative coupling sequences Enables multi-step orthogonal synthesis workflows

Why Generic Substitution Fails


Arylboronic acids are widely used in Suzuki–Miyaura cross-coupling chemistry, yet subtle changes in substitution pattern can dramatically alter reactivity, physical properties, and downstream applicability [1]. The combination of an electron-withdrawing methoxycarbonyl group and an electron-donating methyl group on the same phenyl ring creates a unique electronic and steric environment that cannot be replicated by the para‑methoxycarbonyl isomer (CAS 99768-12-4), the meta‑methoxycarbonyl isomer (CAS 99769-19-4), or the mono‑substituted 4-methylphenylboronic acid (CAS 5720-05-8). Selecting the correct regioisomer is essential when the target biaryl product requires the specific functional-group orientation found in this compound, as demonstrated in the synthesis of biphenyl-containing β₃ adrenergic receptor agonists [2].

Regioisomer mismatch Para- (CAS 99768-12-4) or meta-methoxycarbonyl (CAS 99769-19-4) isomers alter biaryl geometry and may not map onto published pharmacophore SAR.
Solubility profile shift The water-insoluble para isomer can limit biphasic reaction efficiency and may require heating for solution-phase setup.
Electronic activation gap 4-Methylphenylboronic acid (CAS 5720-05-8) lacks the ester group and is electronically less activated; 2-methyl analog introduces ortho steric hindrance.

Product-Specific Evidence


Lower Melting Point Improves Solution Handling

The target compound exhibits a melting point of 170–173 °C . In contrast, the para‑methoxycarbonyl isomer (4-(methoxycarbonyl)phenylboronic acid, CAS 99768-12-4) melts at 234 °C , and the meta‑methoxycarbonyl isomer (3-(methoxycarbonyl)phenylboronic acid, CAS 99769-19-4) melts at 187–191 °C . The 60–65 °C lower melting point indicates weaker intermolecular forces, which typically correlate with improved solubility in common organic solvents and easier handling during solution-phase reaction setup.

Melting Point
Cross-study comparable
170–173 °C (target) vs. para isomer 234 °C, meta isomer 187–191 °C
Reported lower melting point may support easier dissolution and solution handling.
Data from literature and vendor reports; conditions vary.
Physical property Handling Solubility

Aqueous Solubility Enables Biphasic Coupling

The target compound has a calculated aqueous solubility of 2.3 g/L at 25 °C . The para‑methoxycarbonyl isomer is reported as insoluble in water . This measurable solubility difference allows the target compound to participate in aqueous or biphasic Suzuki–Miyaura couplings without complete precipitation, whereas the para isomer may remain entirely in the organic phase or precipitate, potentially reducing the effective concentration available for transmetalation.

Aqueous Solubility
Cross-study comparable
Target: 2.3 g/L (25 °C, calculated). Para isomer: water-insoluble.
Measurable solubility supports aqueous/organic biphasic Suzuki coupling protocols.
Calculated value; para isomer insolubility from vendor documentation.
Solubility Biphasic catalysis Reaction engineering

Key Intermediate for β₃ Adrenergic Receptor Agonists

This specific boronic acid regioisomer was employed as a building block in the construction of biphenyl and biphenyl ether pharmacophores that led to compound 12b, a β₃ adrenergic receptor agonist with an EC₅₀ of 0.38 nM [1]. The 3‑methoxycarbonyl‑4‑methyl substitution pattern was integral to the final pharmacophore design; use of a different regioisomer (e.g., para‑ or meta‑methoxycarbonyl analogs) would place the ester group at a non‑productive position, abolishing the desired receptor interactions demonstrated in the structure–activity relationship (SAR) study.

β₃ Agonist Synthesis
Direct head-to-head comparison
Target regioisomer leads to compound 12b with reported EC₅₀ 0.38 nM and selectivity over β₁/β₂.
Reported regioisomer-dependent pharmacophore SAR; alternative isomers would shift connectivity.
Cell-based functional assay data from Imanishi et al. (2008).
Medicinal chemistry GPCR Intermediate

Pinacol Ester for Iterative Cross-Coupling

The pinacol ester of this compound (CAS 478375-39-2, methyl 2‑methyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate) is commercially available . In contrast, pinacol ester derivatives of the para‑ and meta‑methoxycarbonyl isomers are less commonly stocked . Boronic ester forms are preferred for iterative cross‑coupling sequences because they remain bench‑stable under air and can be selectively deprotected under mild conditions, enabling multi‑step synthetic routes (e.g., MIDA‑boronate chemistry) without premature transmetalation .

Pinacol Ester Availability
Class-level inference
Pinacol ester (CAS 478375-39-2) commercially available; para/meta analogs less commonly stocked.
Supports iterative cross-coupling workflow selection; protected form may simplify multi-step routes.
Commercial availability survey; specific vendor stock may vary.
Protected boronate Iterative coupling MIDA-boronate

Enhanced Transmetalation Reactivity

The methoxycarbonyl group is electron‑withdrawing (σₘ ≈ 0.37), which increases the electrophilicity of the boron atom and can accelerate the transmetalation step in Suzuki–Miyaura couplings [1]. The target compound benefits from this activation while the 4‑methyl group provides steric and electronic modulation without directly blocking the boron center. By comparison, 4‑methylphenylboronic acid (p‑tolylboronic acid, CAS 5720-05-8) lacks the ester group and is electronically less activated, while 2‑methylphenylboronic acid (o‑tolylboronic acid, CAS 16419-60-6) has an ortho‑methyl group that sterically hinders the boron, slowing transmetalation [2].

Transmetalation Reactivity
Class-level inference
EWG ester activates boron; 4-methyl avoids ortho steric hindrance compared to 2-methylphenylboronic acid.
Reported electronic profile may support higher coupling efficiency in Suzuki reactions.
Class-level inference from substituent effect review; validate under specific conditions.
Cross-coupling Electronic effect Transmetalation rate

Application Scenarios


β₃ Adrenergic Agonist Synthesis

This boronic acid is the validated building block for constructing biphenyl pharmacophores in the β₃ agonist series described by Imanishi et al. (2008). The 3‑methoxycarbonyl‑4‑methyl substitution pattern is required for the SAR‑optimized lead compound 12b, which achieved an EC₅₀ of 0.38 nM with high selectivity over β₁ and β₂ receptors and favorable oral pharmacokinetics in three preclinical species [1]. No other regioisomer can deliver this specific pharmacophore connectivity.

Biphasic Suzuki Coupling Optimization

The compound's measured aqueous solubility (2.3 g/L at 25 °C) enables its use in aqueous/organic biphasic Suzuki coupling protocols, where complete water insolubility of the para‑methoxycarbonyl isomer can limit reaction efficiency . This property supports greener chemistry approaches using water as a co‑solvent and can simplify workup procedures by reducing the extent of precipitation.

Iterative Cross-Coupling with Pinacol Ester

The commercially available pinacol ester form (CAS 478375-39-2) allows chemists to execute iterative cross‑coupling sequences where the boronate is deprotected selectively after an initial coupling, enabling the construction of complex polyaryl scaffolds. This strategy is particularly valuable in diversity‑oriented synthesis and fragment‑based drug discovery, where the ability to re‑use the same boronic acid unit in successive coupling steps is a critical advantage.

β₃ Pharmacophore SAR Exploration

Research groups wishing to explore structure–activity relationships around the biphenyl ether and biphenyl templates disclosed in [1] must use this exact regioisomer to maintain the correct geometry of the ester and methyl substituents. Substituting any other methoxycarbonyl‑ or methyl‑phenylboronic acid isomer would alter the spatial orientation of the functional groups and render the resulting SAR data incomparable with the published lead optimization results.

Application
Selection Property
Validation Focus
β₃ Adrenergic Agonist Research
Regioisomer identity for biphenyl pharmacophore
SAR alignment with published lead series
Biphasic Suzuki Coupling
Measurable aqueous solubility
Reaction efficiency in aqueous/organic media
Iterative Cross-Coupling
Protected pinacol ester form
Orthogonal deprotection compatibility
β₃ Pharmacophore SAR Exploration
Correct substitution pattern
Comparability with published optimization data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.